molecular formula C19H20N4O5S B2599314 Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034498-89-8

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2599314
CAS No.: 2034498-89-8
M. Wt: 416.45
InChI Key: DFZUACWTTGXAJP-UHFFFAOYSA-N
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Description

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a sulfonylcarbamate derivative characterized by a piperidine-linked sulfonylphenyl core, a carbamate group, and a 4-cyanopyridinyl substituent. Its molecular formula is C17H18N4O5S, with a molecular weight of 392.43 g/mol (calculated).

Properties

IUPAC Name

methyl N-[4-[3-(4-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-27-19(24)22-15-4-6-17(7-5-15)29(25,26)23-10-2-3-16(13-23)28-18-11-14(12-20)8-9-21-18/h4-9,11,16H,2-3,10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZUACWTTGXAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the cyanopyridine intermediate: This step involves the reaction of a suitable pyridine derivative with a cyanating agent under controlled conditions.

    Synthesis of the piperidine intermediate: The piperidine ring is introduced through a cyclization reaction, often using a suitable amine and a cyclizing agent.

    Coupling of intermediates: The cyanopyridine and piperidine intermediates are coupled using a sulfonylating agent to form the sulfonyl phenyl carbamate structure.

    Final methylation: The final step involves the methylation of the carbamate group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key Compounds for Comparison:

BI81683 (methyl N-(4-{[3-(pyrimidin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate) Molecular Formula: C17H20N4O5S Molecular Weight: 392.43 g/mol Key Difference: Replaces the 4-cyanopyridinyl group with a pyrimidin-2-yloxy substituent.

Compound 14c (methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate) Molecular Formula: Not fully resolved (calculated mass: 577.0912 g/mol) Key Difference: Incorporates halogenated (Cl, F) and trifluoromethyl groups on the aromatic core. Impact: Halogenation increases molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives Molecular Weight Range: 466–545 g/mol Substituents: Chloro, nitro, bromo, methyl, ethyl. Impact: Electron-withdrawing groups (e.g., nitro, cyano) increase thermal stability (melting points: 268–287°C) but may reduce solubility. Electron-donating groups (e.g., methyl, ethyl) have opposing effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent Solubility Trends
Target Compound 392.43 Not reported 4-cyanopyridinyl Moderate (polar nitrile)
BI81683 392.43 Not reported Pyrimidin-2-yloxy Higher (H-bonding pyrimidine)
Compound 14c 577.09 Not reported Trifluoromethyl, Cl, F Low (high lipophilicity)
2-Amino-pyridine Derivatives 466–545 268–287 Varied (Cl, NO2, Br, etc.) Variable (substituent-dependent)

Notes:

  • The target compound’s nitrile group confers polarity, which may improve solubility in polar aprotic solvents compared to halogenated analogs like 14c .

Spectral Characterization

  • 1H NMR: The target compound’s spectrum would feature: δ ~3.0–3.5 ppm (piperidine protons), δ ~3.7 ppm (carbamate methyl group), δ ~7.5–8.5 ppm (aromatic protons from cyanopyridine and phenyl rings). Comparatively, BI81683’s pyrimidine protons would resonate downfield (δ ~8.5–9.0 ppm) .
  • IR : Expected peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carbamate C=O), distinguishing it from BI81683’s pyrimidine C=N stretches (~1600 cm⁻¹) .

Biological Activity

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a methyl carbamate moiety with a sulfonyl group and a piperidine ring, makes it an interesting candidate for various biological applications, particularly in immunomodulation and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O3SC_{17}H_{23}N_3O_3S, and its molecular weight is approximately 317.38 g/mol. The presence of the cyanopyridine substituent enhances its biological activity, potentially allowing it to interact with multiple biological targets.

PropertyValue
Molecular FormulaC17H23N3O3S
Molecular Weight317.38 g/mol
CAS Number1289386-06-6

Biological Activity

Research indicates that this compound exhibits promising immunomodulatory effects . It has been studied for its potential role in modulating immune responses, which could be beneficial in treating autoimmune diseases and certain cancers.

The compound's mechanism appears to involve interactions with specific receptors or enzymes that regulate immune cell activation and proliferation. Preliminary studies suggest it may influence cytokine signaling pathways, thereby enhancing or suppressing immune responses depending on the context of its application.

Case Studies and Research Findings

  • Immunomodulation : In vitro studies have shown that this compound can increase the production of certain cytokines, indicating its potential as an immunostimulant. This has implications for its use in therapies aimed at boosting immune responses in cancer patients.
  • Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range, suggesting significant anticancer potential.
  • Safety Profile : Toxicity studies indicate that this compound has a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-CyanopyridinePyridine ring with cyano groupAntimicrobial properties
Piperidine DerivativesSaturated nitrogen-containing ringAnalgesic and anesthetic effects
Sulfonamide CompoundsSulfonamide functional groupAntibacterial activity

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